![molecular formula C22H27N5O3S B2504138 N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899755-71-6](/img/structure/B2504138.png)

N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

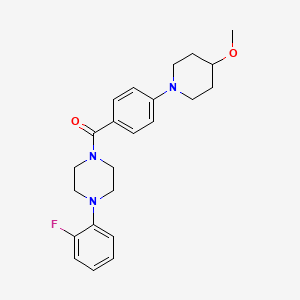

The compound "N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential receptor affinity. This class of compounds has been studied for their interactions with various receptors, such as serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. The relevance of these interactions lies in the potential therapeutic applications for neurological and psychiatric disorders.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of N-(arylpiperazinyl)acetamide derivatives were synthesized and evaluated for their receptor affinity . Another study designed and synthesized novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, starting from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through processes such as N-chloroacetylation and N-alkylation . These methods provide a foundation for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided data.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was confirmed by X-ray analysis, NMR, and IR spectroscopy . These techniques are crucial for confirming the identity and purity of synthesized compounds and would likely be used in the analysis of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include chloroacetylation and alkylation . Additionally, the reaction of 6-methyluracil with 2-chloromethyltiiran to afford a 6-methyl-3-(thietan-3-yl)uracil, followed by its reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide, has been reported . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis of the compound under analysis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds have been studied using computer modeling to understand their conformational behavior . Such studies are important for predicting the physical properties, solubility, and stability of the compound, which are critical parameters for its potential use as a pharmaceutical agent.

Wissenschaftliche Forschungsanwendungen

Histamine H4 Receptor Ligands

Research on compounds structurally related to N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has highlighted their potential as histamine H4 receptor (H4R) ligands. In particular, a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazine derivatives with varied aryl substituents at the 6-position demonstrated affinity for the H4R. These compounds, especially one with a 6-(p-chlorophenyl) substituent, exhibited antagonist activity in cAMP accumulation assays and showed promising anti-inflammatory properties in initial animal studies, without significant antiproliferative activity or modulation of CYP3A4 activity up to a concentration of 25 µM. This positions them as potential candidates for further exploration in the treatment of inflammatory conditions, highlighting the broader applicability of compounds within this chemical class (Łażewska et al., 2014).

Dual Cytokine Regulators

Compounds with structural similarities to this compound have also been identified as dual cytokine regulators. For instance, a pyrimidylpiperazine derivative, Y-39041, demonstrated the ability to inhibit the release of tumor necrosis factor (TNF)-alpha while augmenting the release of interleukin-10 in animal models. This dual regulatory effect on pro- and anti-inflammatory cytokines offers a novel approach for managing conditions such as septic shock, rheumatoid arthritis, and Crohn's disease, indicating the therapeutic versatility of this chemical scaffold (Fukuda et al., 2000).

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3S/c1-15(28)16-6-8-17(9-7-16)23-20(29)14-31-21-18-4-3-5-19(18)27(22(30)24-21)26-12-10-25(2)11-13-26/h6-9H,3-5,10-14H2,1-2H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREWHYQENWOVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2504056.png)

![Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2504058.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2504059.png)

![Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate dihydrochloride](/img/structure/B2504060.png)

![Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2504061.png)

![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)

![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)